molecular formula C17H14N2O3S B5537709 2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5537709
M. Wt: 326.4 g/mol
InChI Key: QTTROPWBMXSVPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical reactions, starting from specific precursors to obtain the desired heterocyclic system. A key precursor, 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, has been synthesized using ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to the development of various derivatives through subsequent chemical reactions (Santagati, Santagati, & Modica, 1993).

Molecular Structure Analysis

X-ray crystallography has provided insights into the molecular structure of related compounds, confirming their conformation and structural details. This analysis helps in understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and properties. For instance, the crystal and molecular structure of a closely related derivative, 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, has been elucidated, showcasing the importance of such analyses (Ziaulla et al., 2012).

Scientific Research Applications

Facile Synthesis of Heterocyclic Compounds

A study by Abdallah (2002) demonstrated the preparation of hexahydro[1]benzothieno[2’,3’:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones via the reaction of hexahydro-3-amino-2-thioxo[1]benzothieno[2,3-d] pyrimidin-4(1H)-one derivatives with hydrazonoyl halides. This synthesis pathway highlights the versatility of similar compounds in generating novel heterocyclic structures with potential for further biological evaluation (Abdallah, 2002).

Antitumor and Antibacterial Agents

Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides and evaluated them for in vitro activity against various human tumor cell lines, including liver, colon, and lung cancers, demonstrating significant antitumor potency. Additionally, these compounds were screened for antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Synthesis and Biological Evaluation of Novel Derivatives

Santagati, Santagati, and Modica (1993) focused on synthesizing hexahydro-3-amino-2-thioxo[1]benzothienol[2,3-d]pyrimidin-4(1H)-one and its derivatives. Their research provides insights into the chemical versatility of this compound class and its potential for generating biologically active molecules (Santagati et al., 1993).

Analgesic Activity of Novel Compounds

Prasad, Pathak, and Rao (2000) developed eco-friendly synthesis methods for octahydro-3-amino-2-thioxo-benzothieno[2,3-d]pyrimidin-4-one derivatives. These compounds were screened for analgesic activity, showing significant efficacy, which underscores the potential of such chemical frameworks in pain management research (Prasad et al., 2000).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the benzodioxole group, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-16-14-10-3-1-2-4-13(10)23-17(14)19-15(18-16)9-5-6-11-12(7-9)22-8-21-11/h5-7H,1-4,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTROPWBMXSVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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